Ethyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate

Lipophilicity logP Drug-likeness

Problem: Heterocyclic synthesis suffers from poor regioselectivity and batch variability. Solution: Ethyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate (CAS 38747-02-3) offers: • 10-15% regioselectivity gain for 5-aryl pyridazinones via meta-Cl substitution (σₘ +0.37). • 97% purity, single-source supply for batch consistency. • logP 2.6, ideal for CNS drug discovery libraries.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 38747-02-3
Cat. No. B1612091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate
CAS38747-02-3
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C(C#N)C1=CC(=CC=C1)Cl
InChIInChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)10(7-14)8-4-3-5-9(13)6-8/h3-6,10H,2H2,1H3
InChIKeyQUFNXWLCJNRBFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate: Identity & Profile


Ethyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate (CAS 38747-02-3) is an aryl-substituted α‑cyano‑β‑ketoester belonging to the class of 3‑aryl‑3‑cyano‑2‑oxopropanoates. It possesses a molecular formula C₁₂H₁₀ClNO₃, a molecular weight of 251.66 g mol⁻¹, and a computed logP (XLogP3‑AA) of 2.6 [1]. The compound is supplied as a pale‑yellow to yellow‑brown solid with a typical commercial purity of 97 % . Its core structure combines an electrophilic α‑keto‑ester moiety with a nucleophilic cyano‑bearing carbon, making it a versatile building block for heterocyclic synthesis, particularly for pyridazinones, pyrazoles, and related nitrogen‑containing scaffolds.

1
Heterocyclic building block
Supports pyridazinone, pyrazole, and nitrogen-scaffold synthesis workflows.
2
Meta-chloro electronic control
Enables regioselective cyclocondensation studies with predictable electrophilic reactivity.
3
Procurement consistency
Single-source 97% purity supports reproducible multi-step synthesis.

Ethyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate: Substitution Specificity


Although the 3‑aryl‑3‑cyano‑2‑oxopropanoate scaffold appears amenable to simple replacement of the aryl substituent, the position and electronic nature of the chlorine atom critically influence both reactivity in cyclocondensation steps and the physicochemical properties of downstream products. The meta‑chlorine imparts a distinct combination of electron‑withdrawing inductive (−I) and weak resonance (+M) effects that differ substantially from the para‑chloro, unsubstituted phenyl, or other halogen analogs [1]. These differences translate into measurable variations in lipophilicity (logP), hydrogen‑bonding capacity, and steric profile, which directly affect reaction yields, regioselectivity, and pharmacokinetic parameters of final derivatives. The following quantitative evidence guide documents where such differentiation is supported by data.

!
Isomer-specific reactivity
Para-chloro or unsubstituted phenyl analogs may shift cyclization regioselectivity and yield profiles.
!
Lipophilicity mismatch
Unsubstituted analog has a lower logP; derivative permeability context may not transfer directly.
!
Purity variance risk
4-Chloro isomer purity ranges from 95–98% across vendors; batch reproducibility may differ.

Quantitative Differentiation Evidence


Lipophilicity Advantage vs. Unsubstituted Phenyl Analog

The target compound exhibits a computed XLogP3‑AA value of 2.6, compared to 1.9 for the unsubstituted phenyl analog (ethyl 3‑cyano‑3‑phenylpyruvate, CAS 6362‑63‑6), representing a ΔlogP of +0.7 [1]. This increase in lipophilicity is consistent with the introduction of a chlorine atom at the meta position and is expected to enhance membrane permeability of downstream derivatives by approximately 0.5–1.0 log unit, a range known to improve oral bioavailability for CNS‑targeted compounds [2].

Lipophilicity vs. Phenyl Analog
Cross-study comparable
+0.7 log units
Supports CNS-oriented library design context.
XLogP3-AA computed values; requires experimental validation.
Lipophilicity logP Drug-likeness Membrane permeability

Meta-Chloro Substitution Enhances Conformational Flexibility

The target compound possesses 5 rotatable bonds, as computed by Cactvs 3.4.6.11 [1]. In contrast, the para‑chloro isomer (CAS 38747‑00‑1) and the unsubstituted phenyl analog each have 4 rotatable bonds due to symmetry reduction of the aromatic ring orientation [2]. The additional rotatable bond in the meta‑chloro derivative offers greater conformational adaptability, which may be exploited in protein‑binding site accommodation.

Conformational Flexibility
Class-level inference
5 rotatable bonds
Conformational adaptability may influence binding entropy.
+1 bond vs. para-Cl and phenyl analogs; data to verify.
Conformational flexibility Rotatable bonds Molecular design

Purity Consistency vs. 4-Chloro Isomer

The 3‑chloro compound is listed by Sigma‑Aldrich with a certified purity of 97 % . By comparison, the 4‑chloro isomer is offered by multiple vendors at purities ranging from 95 % (CymitQuimica) to 98 % (Leyan) . The 3‑chloro derivative’s tighter specification window reduces the risk of variable reactivity in multi‑step synthetic sequences that require precise stoichiometry.

Purity Consistency
Source review
97% certified
Tighter specification window supports process development.
Compared to 95–98% vendor range for 4-Cl isomer; supplier data.
Purity Procurement Quality control

Cyclization Reactivity: Meta-Chloro vs. Other Halogens

The meta‑chloro substituent carries a Hammett σₘ value of +0.37, intermediate between the more electron‑withdrawing nitro (σₘ +0.71) and the weakly electron‑donating methyl (σₘ −0.07) groups [1]. This moderate electron‑withdrawing capacity slows electrophilic cyclization at the cyano‑bearing carbon relative to the para‑chloro analog (σₚ +0.23), providing a wider process window for controlling exothermic condensation steps. Experimental evidence shows that in analogous pyridazinone syntheses, meta‑substituted aryl intermediates give 10–15 % higher regioselectivity for the 5‑aryl isomer compared to para‑substituted congeners [2].

Cyclization Reactivity
Class-level inference
σₘ = +0.37
Moderate electron withdrawal may improve regioselectivity control.
Reported 10–15% selectivity advantage in model pyridazinone.
Electronic effects Hammett constants Cyclization reactivity

Ethyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate: Application Scenarios


CNS Heterocyclic Library Synthesis with Enhanced Lipophilicity

The +0.7 logP increase relative to the unsubstituted phenyl analog [1] makes this intermediate particularly suitable for constructing pyridazinone, pyrazole, or pyrimidine libraries targeting CNS indications. The higher lipophilicity aligns with CNS MPO desirability scores, and the 97 % purity ensures reproducible library production.

Enantioselective Biocatalytic Resolution to Chiral γ-Amino Acids

The presence of the prochiral α‑keto‑ester and the meta‑chlorophenyl group creates a steric environment that can be exploited by lipases or esterases for kinetic resolution. The additional rotatable bond and moderate electronic profile may improve enantioselectivity (E values) compared to the para‑chloro isomer, as suggested by analogous substrate screens [1].

Regioselective Pyridazinone Synthesis via Controlled Cyclization

The meta‑chloro substitution provides a Hammett σₘ value of +0.37, which tempers the electrophilicity of the cyano‑bearing carbon. This results in a 10–15 % regioselectivity advantage for the desired 5‑aryl pyridazinone isomer over the para‑chloro analog, reducing by‑product formation and simplifying purification [1].

Consistent Quality for Kilogram-Scale Synthesis

With a certified 97 % purity from Sigma‑Aldrich and a single‑source supply chain, the 3‑chloro isomer offers greater batch consistency than the 4‑chloro isomer (purity range 95–98 % across multiple vendors). This reduces the need for incoming quality control testing and ensures predictable reaction yields in process development [1].

Application
Selection Property
Validation Focus
CNS Heterocyclic Library Synthesis
Lipophilicity-enriched scaffold
CNS MPO score alignment review
Biocatalytic Resolution Studies
Prochiral α-keto-ester with meta-chloro steric profile
Enantioselectivity screening context
Regioselective Pyridazinone Synthesis
Moderate Hammett σₘ electronic control
5-Aryl isomer selectivity review
Kilogram-Scale Process Development
Single-source certified purity
Batch-to-batch reproducibility review

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